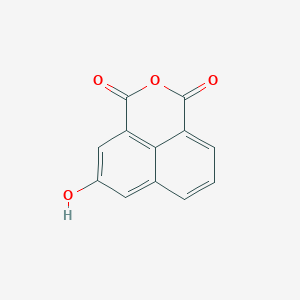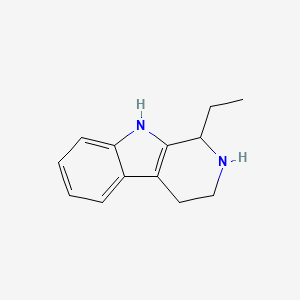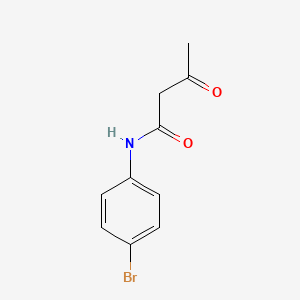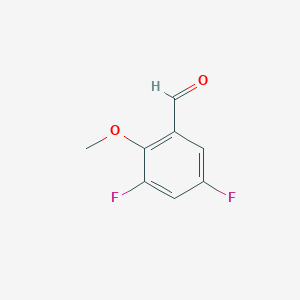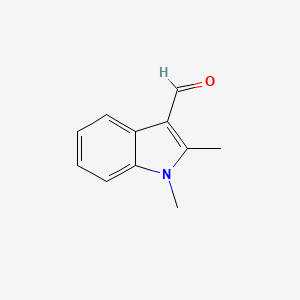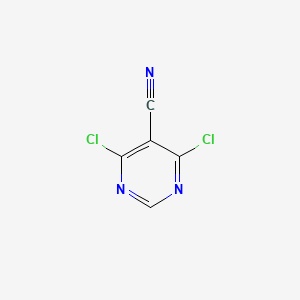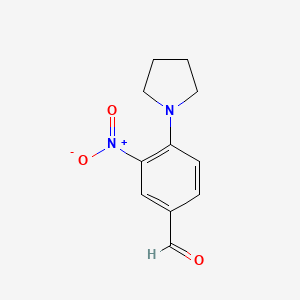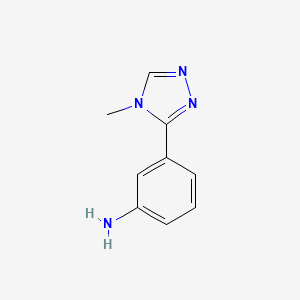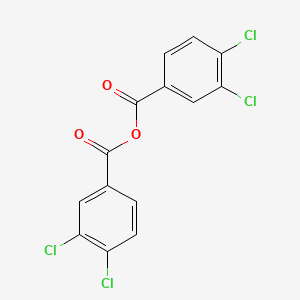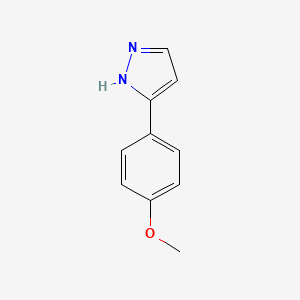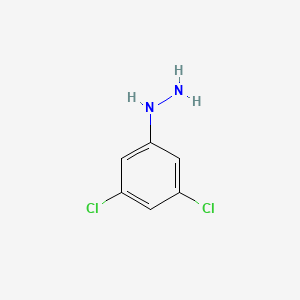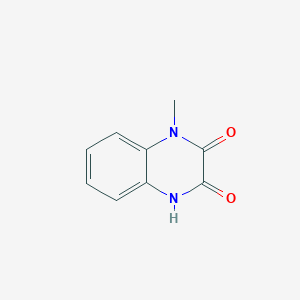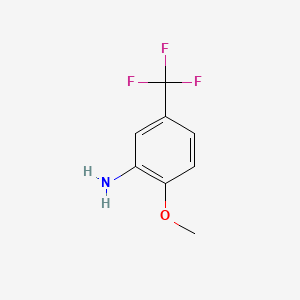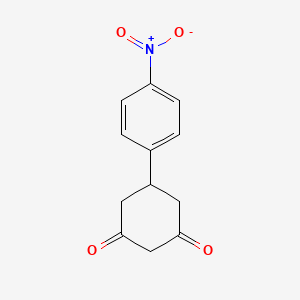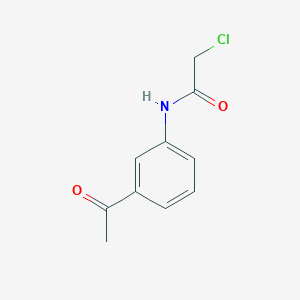
N-(3-Acetylphenyl)-2-chloroacetamide
Vue d'ensemble
Description
N-(3-Acetylphenyl)-2-chloroacetamide is a compound of interest due to its potential applications in various fields, including medicinal chemistry. While the provided data does not directly discuss N-(3-Acetylphenyl)-2-chloroacetamide, it does include information on structurally related compounds that can offer insights into its properties and synthesis. These related compounds share a common acetamide moiety and a chlorinated aromatic ring, which are also expected to be present in N-(3-Acetylphenyl)-2-chloroacetamide.
Synthesis Analysis
The synthesis of related compounds typically involves acetylation, chlorination, and the formation of an amide bond. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, achieving high yields . Similarly, N-(4-acetylphenyl)-2-chloroacetamide was synthesized, although the specific method was not detailed in the provided data . These methods could potentially be adapted for the synthesis of N-(3-Acetylphenyl)-2-chloroacetamide by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonding, which influences their conformation and crystal packing. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular N-H⋯O hydrogen bonding and intermolecular C-H⋯O interactions . The conformation of the N-H bond in various dichloroacetamide compounds is reported to be syn to certain substituents on the aromatic ring, which is a common feature in these molecules . These structural insights are relevant to understanding the conformation and potential interactions of N-(3-Acetylphenyl)-2-chloroacetamide.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. For instance, the novel anilidoquinoline derivative 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide showed significant antiviral and antiapoptotic effects, indicating its reactivity in a biological context . The presence of chloro substituents and other functional groups can also affect the reactivity of these compounds in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. The solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide suggest that solvent polarity can affect the optical properties of these compounds . Intermolecular hydrogen bonding can also impact the melting points and solubility of these compounds in various solvents. Quantum chemical calculations provide insights into vibrational frequencies, electronic properties, and thermodynamic properties, which are essential for understanding the behavior of these molecules under different conditions .
Applications De Recherche Scientifique
Herbicidal and Antimicrobial Activity
N-(3-Acetylphenyl)-2-chloroacetamide and its derivatives have been explored for their herbicidal and antimicrobial activities. Chloroacetamides, including variations like N-(substituted phenyl)-2-chloroacetamides, have been used as selective pre-emergent or early post-emergent herbicides for controlling annual grasses and broad-leaved weeds in various crops like cotton, brassicas, and soybeans (Weisshaar & Böger, 1989). Furthermore, studies have shown that derivatives of chloroacetamides possess significant antimicrobial and antifungal activities, providing a potential avenue for the development of new antimicrobial agents (Kumar & Mishra, 2015).
Biodegradation Studies
Research into the environmental impact of chloroacetamides like acetochlor has revealed insights into their biodegradation. Anaerobic sludge has shown high efficiency in degrading chloroacetamide herbicides, indicating potential methods for environmental remediation of areas contaminated with these compounds (Liu et al., 2020).
Chemical and Physical Properties
There is significant research into the chemical and physical properties of chloroacetamide derivatives. Studies on their lipophilicity and pharmacokinetics have been conducted, using techniques like reversed-phase thin-layer chromatography and chemometric methods. These studies are crucial in predicting the biological activity of these compounds, particularly in the early stages of preclinical research (Vastag et al., 2018).
Structural Studies and Synthesis
Extensive research has been conducted on the synthesis and crystal structures of N-(3-Acetylphenyl)-2-chloroacetamide derivatives. Such studies are essential for understanding the molecular interactions and potential inhibitory effects on enzymes like tyrosinase, which can have applications in treating dermatological disorders and possibly in neurodegenerative diseases like Parkinson's (Ashraf et al., 2016).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQTKCUEGIERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345796 | |
| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)-2-chloroacetamide | |
CAS RN |
42865-69-0 | |
| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



